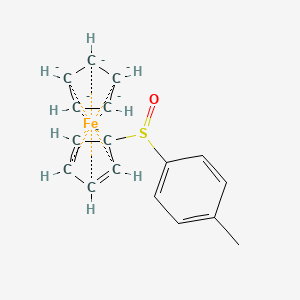
1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron is a complex organometallic compound It is characterized by the presence of a cyclopentadienyl ring, a sulfinyl group, and an iron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron typically involves the reaction of cyclopentadiene with iron carbonyl complexes under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The cyclopentadienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted cyclopentadienyl derivatives, and reduced sulfides .
Scientific Research Applications
1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron has diverse applications in scientific research:
Industry: It is utilized in the synthesis of advanced materials and as a precursor for the production of other organometallic compounds.
Mechanism of Action
The mechanism by which 1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron exerts its effects involves the coordination of the iron atom with various ligands. This coordination facilitates electron transfer processes and stabilizes reactive intermediates, thereby enhancing the compound’s catalytic activity. The molecular targets and pathways involved include interactions with transition metal complexes and organic substrates.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopenta-2,4-dien-1-yl-4-nitrobenzene: Exhibits similar structural features but with a nitro group instead of a sulfinyl group.
3-Cyclopenta-2,4-dien-1-ylmethylene-6-methylenecyclohexa-1,4-diene: Contains a methylene bridge and exhibits different reactivity patterns.
Uniqueness
1-Cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron is unique due to the presence of the sulfinyl group, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for specific catalytic and synthetic applications.
Properties
Molecular Formula |
C17H16FeOS-6 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylsulfinyl-4-methylbenzene;cyclopentane;iron |
InChI |
InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q-1;-5; |
InChI Key |
ITJLQXKXGXLXGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[C-]2C=CC=C2.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















